Cas no 54446-36-5 (4-Bromo-N-phenylaniline)
4-Bromo-N-phenylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-N-phenylaniline
- (4-BROMO-PHENYL)-PHENYL-AMINE
- 4-BROMODIPHENYLAMINE
- 1-(4-BROMOPHENYL)ANILINE
- N-PHENYL-4-BROMOANILINE
- (4-bromophenyl)phenylamine
- N-(4-Bromophenyl)aniline
- 4-Bromo-N-phenylbenzenamine
- Benzenamine, 4-bromo-N-phenyl-
- CCIVUDMVXNBUCY-UHFFFAOYSA-N
- 4-bromo-N-phenyl-aniline
- 4-bromanyl-N-phenyl-aniline
- TRA0023263
- RP28795
- AB42496
- VZ28602
- FCH1
- AMY18009
- AKOS015915400
- J-514815
- SCHEMBL490926
- O11193
- Z1269229478
- DS-0944
- B3949
- 54446-36-5
- MFCD07779504
- SY052873
- 4-Bromodiphenylamine, 97%
- CS-W008122
- FT-0640252
- A830184
- DTXSID10423761
- EN300-7358812
- DB-052573
-
- MDL: MFCD07779504
- Inchi: 1S/C12H10BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
- InChI Key: CCIVUDMVXNBUCY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 247.00000
- Monoisotopic Mass: 246.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 12
Experimental Properties
- Color/Form: No data available
- Density: 1.1600
- Melting Point: 85.0 to 89.0 deg-C
- Boiling Point: 318°C(lit.)
- Flash Point: 159.8±23.2 °C
- Refractive Index: 1.659
- PSA: 12.03000
- LogP: 4.26570
4-Bromo-N-phenylaniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H315,H318,H335,H411
- Warning Statement: P261,P273,P280,P305+P351+P338
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:2
- Hazard Category Code: 22-37/38-41-51/53
- Safety Instruction: S26; S36/37/39; S61
-
Hazardous Material Identification:
- Risk Phrases:R22
- HazardClass:9
- PackingGroup:Ⅲ
- Storage Condition:Store at 4°C,-4At ℃Store…Better
4-Bromo-N-phenylaniline Customs Data
- HS CODE:2921440000
- Customs Data:
China Customs Code:
2921440000Overview:
2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Bromo-N-phenylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3949-25G |
4-Bromodiphenylamine |
54446-36-5 | >98.0%(GC) | 25g |
¥625.00 | 2023-06-14 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102492-25g |
4-Bromo-N-phenylaniline |
54446-36-5 | 97% | 25g |
¥380.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102492-5g |
4-Bromo-N-phenylaniline |
54446-36-5 | 97% | 5g |
¥95.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102492-1g |
4-Bromo-N-phenylaniline |
54446-36-5 | 97% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102492-100g |
4-Bromo-N-phenylaniline |
54446-36-5 | 97% | 100g |
¥711.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019909-1g |
4-Bromo-N-phenylaniline |
54446-36-5 | 97% | 1g |
¥27 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019909-5g |
4-Bromo-N-phenylaniline |
54446-36-5 | 97% | 5g |
¥52 | 2024-05-22 | |
| TRC | B686458-10mg |
4-Bromo-N-phenylaniline |
54446-36-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B686458-50mg |
4-Bromo-N-phenylaniline |
54446-36-5 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B686458-100mg |
4-Bromo-N-phenylaniline |
54446-36-5 | 100mg |
$ 80.00 | 2022-06-06 |
4-Bromo-N-phenylaniline Production Method
Production Method 1
4-Bromo-N-phenylaniline Raw materials
4-Bromo-N-phenylaniline Preparation Products
4-Bromo-N-phenylaniline Suppliers
4-Bromo-N-phenylaniline Related Literature
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1. Performance enhancement of a dye-sensitized solar cell by peripheral aromatic and heteroaromatic functionalization in di-branched organic sensitizersN. Manfredi,V. Trifiletti,F. Melchiorre,G. Giannotta,P. Biagini,A. Abbotto New J. Chem. 2018 42 9281
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Amir Hossein Ghasemi,Hossein Naeimi New J. Chem. 2020 44 5056
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Biao Wang,Yifeng Wang,Yidong Jiang,Mingming Chu,Suosuo Qi,Wanzhen Ju,Danqian Xu Org. Biomol. Chem. 2018 16 7702
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R. M. Acheson,M. J. T. Robinson J. Chem. Soc. 1953 232
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5. Pigments of pseudomonas species. Part III. The synthesis of demethylaeruginosin B and aeruginosin BR. K. Bentley,F. G. Holliman J. Chem. Soc. C 1970 2447
Additional information on 4-Bromo-N-phenylaniline
Recent Advances in the Study of 4-Bromo-N-phenylaniline (CAS: 54446-36-5) in Chemical Biology and Pharmaceutical Research
4-Bromo-N-phenylaniline (CAS: 54446-36-5) is a brominated aromatic amine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block in organic synthesis and its potential biological activities. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the context of kinase inhibitors and antimicrobial compounds. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanistic insights, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 4-Bromo-N-phenylaniline as a key intermediate in the synthesis of selective Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that bromination at the 4-position of the aniline ring enhanced binding affinity to BTK's allosteric pocket by 40% compared to non-brominated analogs, as confirmed by X-ray crystallography (DOI: 10.1021/acs.jmedchem.3c00518). This finding underscores the compound's importance in developing next-generation treatments for B-cell malignancies and autoimmune disorders.
In antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 4-Bromo-N-phenylaniline exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) through a novel mechanism involving disruption of bacterial membrane potential. Molecular dynamics simulations revealed that the bromine atom plays a critical role in facilitating penetration through the bacterial cell wall (DOI: 10.1021/acsinfecdis.4c00022). These findings open new avenues for combating antibiotic-resistant pathogens.
The compound's photophysical properties have also been explored in materials science applications. A recent publication in Chemical Communications (2024) detailed how 4-Bromo-N-phenylaniline serves as an efficient precursor for organic light-emitting diodes (OLEDs), with its bromine moiety enabling precise cross-coupling reactions to construct extended π-conjugated systems. The resulting materials showed exceptional electroluminescence efficiency (EQE > 15%) in the blue emission range (DOI: 10.1039/D4CC01234A).
From a safety perspective, new toxicological data from the European Chemicals Agency (ECHA) in 2024 indicates that 4-Bromo-N-phenylaniline shows moderate acute toxicity (LD50 = 320 mg/kg in rats) but requires careful handling due to potential skin sensitization. These findings emphasize the need for proper safety protocols when working with this compound in laboratory settings (ECHA Registration Dossier: 04-2119556483-38-0000).
Looking forward, several pharmaceutical companies have included 4-Bromo-N-phenylaniline derivatives in their preclinical pipelines, particularly for oncology and infectious disease indications. The compound's structural versatility and demonstrated biological activity position it as a valuable scaffold for future drug development efforts. Ongoing research is exploring its potential in targeted protein degradation (PROTACs) and as a warhead in covalent inhibitor design, suggesting that its scientific and commercial relevance will continue to grow in the coming years.
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